4-tert-Butoxystyrene
Overview
Description
4-tert-butoxystyrene is a pendant functionalized styrene. Structurally, it is similar to PMOS, both carrying an alkoxyl p-substituent, whose electron-donating and resonance effects allow them to be polymerized by cationic, anionic, and radical mechanisms .
Synthesis Analysis
Cationic polymerization of 4-tert-butoxystyrene initiated by hydrogen iodide/zinc iodide (HI/ZnI2) led to well-defined living polymers at temperatures up to +25°C in either toluene or methylene chloride . Other research also mentions the synthesis of block copolymers using this compound .Molecular Structure Analysis
The molecular formula of 4-tert-Butoxystyrene is C12H16O. It has a molecular weight of 176.25 g/mol. The InChIKey is GRFNSWBVXHLTCI-UHFFFAOYSA-N .Chemical Reactions Analysis
The cationic polymerization of 4-tert-butoxystyrene has been reported in the literature . Another study mentions the use of RAFT-mediated polymerization-induced self-assembly (RAFT-PISA) with this compound .Physical And Chemical Properties Analysis
4-tert-Butoxystyrene is a liquid at 20°C. It has a specific gravity of 0.94 and a refractive index of 1.52. It has a topological polar surface area of 9.2 Ų .Scientific Research Applications
Self-Assembly of Supramolecular Triblock Copolymer Complexes
4-tert-Butoxystyrene has been utilized in the synthesis of poly(tert-butoxystyrene)-b-polystyrene-b-poly(4-vinylpyridine) triblock copolymers. These copolymers exhibit self-assembled morphologies, potentially useful for creating nanostructured materials with specific properties. The self-assembly process is influenced by the interaction parameters between styrene, tert-butoxystyrene, and 4-vinylpyridine, which play a crucial role in determining the copolymers' morphological characteristics (G. G. D. Sart et al., 2010).
Monomer Sequence and Morphology of Diblock Copolymers
Research has shown that poly(4-tert-butoxystyrene) can undergo hydrolysis to convert into poly(4-hydroxystyrene), with the hydrolysis reaction affecting the monomer sequence within the copolymers. This transformation impacts the microphase-separated structure of the copolymers, suggesting that 4-tert-Butoxystyrene's chemical modifications can be harnessed to tailor the physical properties of polymer blends for specific applications (Siti Sarah Abdul Rahman et al., 2011).
Influence of Pendant Carboxylic Acid Loading
The incorporation of 4-tert-butoxystyrene and styrene into copolymers, followed by functionalization with pendant carboxylic acids, demonstrates the potential for modifying polymer surfaces to achieve desired thermal and physical properties. This approach could be particularly valuable in applications requiring specific surface characteristics, such as hydrophobicity or thermal stability (A. Daugaard & S. Hvilsted, 2008).
Living Cationic Polymerization
4-tert-Butoxystyrene has been subjected to living cationic polymerization, resulting in polymers with well-defined molecular weights and narrow molecular weight distributions. Such controlled polymerization techniques open up possibilities for creating polymers with precise structural characteristics, useful in advanced materials science and engineering applications (T. Higashimura et al., 1989).
Cathode- and Anode-Active Poly(nitroxylstyrene)s
In the field of rechargeable batteries, polymers derived from 4-tert-butoxystyrene have been explored for their redox-active properties. The synthesis and characterization of these polymers highlight their potential as electrode-active materials in energy storage technologies, offering insights into the development of novel battery components (Takeo Suga et al., 2007).
Safety And Hazards
Future Directions
The future directions of 4-tert-Butoxystyrene research could involve its use in the synthesis of block copolymers and the exploration of RAFT-mediated polymerization-induced self-assembly (RAFT-PISA). This method combines polymerization and self-assembly in a single step, setting it apart from conventional solution self-assembly processes .
properties
IUPAC Name |
1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFNSWBVXHLTCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
95418-60-3 | |
Record name | Benzene, 1-(1,1-dimethylethoxy)-4-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95418-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30341978 | |
Record name | 4-tert-Butoxystyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butoxystyrene | |
CAS RN |
95418-58-9 | |
Record name | 1-(1,1-Dimethylethoxy)-4-ethenylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95418-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butoxystyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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